molecular formula C21H18FN3O5 B4524281 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4524281
M. Wt: 411.4 g/mol
InChI Key: ZVECQAVDQSFKPK-UHFFFAOYSA-N
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Description

4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, a fluorinated aromatic ring, and a benzoic acid moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Acetylation and Amidation: The acetylation of the pyridazinone core followed by amidation with benzoic acid derivatives completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is unique due to its specific combination of a pyridazinone core, a fluorinated aromatic ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-30-18-10-15(22)6-7-16(18)17-8-9-20(27)25(24-17)12-19(26)23-11-13-2-4-14(5-3-13)21(28)29/h2-10H,11-12H2,1H3,(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECQAVDQSFKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
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4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 3
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4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 4
4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 5
4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 6
4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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